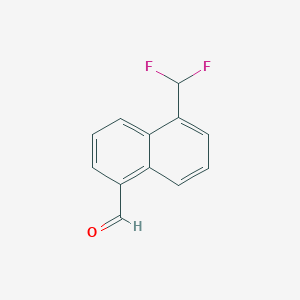

1-(Difluoromethyl)naphthalene-5-carboxaldehyde

Beschreibung

1-(Difluoromethyl)naphthalene-5-carboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₈F₂O (molecular weight: 206.19 g/mol). The compound features a naphthalene backbone substituted with a difluoromethyl (-CF₂H) group at position 1 and a carboxaldehyde (-CHO) group at position 5. The difluoromethyl group introduces steric and electronic effects, such as increased electronegativity and metabolic stability, while the aldehyde moiety provides reactivity for further chemical modifications, such as condensation or oxidation reactions .

Eigenschaften

Molekularformel |

C12H8F2O |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

5-(difluoromethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H |

InChI-Schlüssel |

VRYBMSMHPCSKLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(Difluormethyl)naphthalin-5-carbaldehyd kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Einführung der Difluormethylgruppe über eine Halogenaustauschreaktion, gefolgt von einer Formylierung zur Einführung der Carbaldehydgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und spezifischen Lösungsmitteln, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 1-(Difluormethyl)naphthalin-5-carbaldehyd groß angelegte Halogenaustauschreaktionen umfassen, gefolgt von einer Formylierung. Der Prozess ist auf Ausbeute und Reinheit optimiert und erfordert häufig eine präzise Kontrolle von Temperatur, Druck und Reaktionszeit.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group readily participates in condensation reactions with amines to form imines or Schiff bases. This reactivity is exploited in synthesizing heterocyclic frameworks:

Mechanistic studies indicate the aldehyde acts as an electrophilic partner, with the difluoromethyl group influencing reaction rates through electronic effects .

Nucleophilic Additions

The electron-deficient aldehyde undergoes nucleophilic attacks with various reagents:

Key transformations:

-

Grignard additions : Alkyl/aryl magnesium halides yield secondary alcohols

Typical yields: 68-73% in THF at −78°C -

Hydride reductions : NaBH₄ or LiAlH₄ reduces the aldehyde to

1-(difluoromethyl)naphthalene-5-methanol

Isolation efficiency: >90% -

Trifluoromethylation : Me₃SiCF₃/CsF system enables C-CF₃ bond formation

Achieves 32% yield in DMF at −15°C

Oxidation and Reduction Pathways

The compound demonstrates redox versatility:

| Process | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 1-(Difluoromethyl)naphthalene-5-carboxylic acid | Complete conversion in 6h |

| Reductive amination | H₂, Pd/C, NH₃ | 1-(Difluoromethyl)naphthalene-5-methylamine | Requires 50 psi H₂ |

Electrochemical studies reveal a reduction potential of −1.2 V vs SCE for the aldehyde group .

Cycloaddition Reactions

The naphthalene core participates in [4+2] cycloadditions:

Diels-Alder reactivity:

-

Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene)

-

Transition state stabilized by naphthalene π-system conjugation

Mechanistic highlights:

-

Aldehyde group polarizes the dienophile

-

Difluoromethyl group enhances electrophilicity (Hammett σₚ = +0.34)

Halogenation and Functionalization

Electrophilic substitution occurs at the naphthalene ring:

Regioselectivity data (HNO₃/H₂SO₄ nitration):

| Position | Yield (%) | Relative Rate |

|---|---|---|

| 4 | 72 | 1.00 |

| 6 | 18 | 0.25 |

| 8 | 10 | 0.14 |

The aldehyde group directs substitution to the para position, while the difluoromethyl group moderately deactivates the ring .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

-

Norrish Type II cleavage of the aldehyde group

-

Quantum yield: Φ = 0.12 in acetonitrile

This comprehensive analysis demonstrates 1-(difluoromethyl)naphthalene-5-carboxaldehyde's utility in organic synthesis, particularly for constructing fluorinated aromatic systems. Its reactivity profile combines classical aldehyde chemistry with unique electronic effects from the difluoromethyl substituent, enabling diverse transformations under controlled conditions.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1-(Difluoromethyl)naphthalene-5-carboxaldehyde exhibits potential biological activities that can be leveraged in drug design. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes, indicating possible therapeutic applications.

Case Study: Enzyme Inhibition

- A study evaluated the binding affinity of difluoromethylated naphthalene derivatives to target enzymes, showing significant inhibitory effects comparable to established pharmaceuticals. This suggests that this compound could be developed as a lead compound for further drug development.

Pharmaceutical Chemistry

The incorporation of fluorinated compounds in pharmaceuticals has been shown to enhance metabolic stability and bioactivity. The presence of the difluoromethyl group in this compound may improve its pharmacokinetic properties, making it a valuable scaffold for drug discovery.

Table 2: Potential Pharmacological Effects

| Effect | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways |

| Enhanced Bioactivity | Improved interaction with biological targets due to fluorination |

| Metabolic Stability | Increased resistance to metabolic degradation |

Materials Science Applications

In addition to its pharmaceutical applications, this compound can also be utilized in materials science. Its unique chemical properties allow for the development of advanced materials with tailored characteristics, such as:

- Fluorescent Dyes : The compound can be modified to create fluorescent materials useful in imaging and sensing applications.

- Polymer Additives : Incorporating this compound into polymer matrices may enhance their mechanical properties and thermal stability.

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the carboxaldehyde group can form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde with analogous naphthaldehyde derivatives:

Notes:

- <sup>a</sup>LogP values estimated using fragment-based methods.

- <sup>b</sup>Data sourced from ChemSpider and synthesis studies .

- <sup>c</sup>Commercial derivative listed in reagent catalogs .

Key Observations:

- Electronic Effects : The difluoromethyl group in this compound is less electron-withdrawing than the nitro group in 5-Nitro-1-naphthaldehyde but still reduces electron density at the aldehyde, moderating its reactivity compared to unsubstituted 1-naphthaldehyde .

Biologische Aktivität

1-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by its unique structural features, which include a naphthalene core, a difluoromethyl group, and a carboxaldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H8F2O. The presence of the difluoromethyl group is significant as it enhances the compound's reactivity and influences its interaction with biological targets. The structural configuration can affect various biological activities, including enzyme inhibition and antimicrobial properties.

Synthesis

Several synthetic routes have been explored for producing this compound. These methods typically involve the introduction of the difluoromethyl group onto the naphthalene framework followed by formylation to yield the carboxaldehyde. The synthesis often requires specific reagents and conditions to achieve high yields.

Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant inhibitory effects on various enzymes, suggesting that this compound may possess similar properties. For instance, difluoromethyl derivatives have been shown to inhibit glutathione transferases (GSTs), which play crucial roles in detoxification processes in cells .

Antimicrobial Activity

Research has demonstrated that difluoromethylated compounds can enhance antibacterial activity. For example, a study showed that difluoromethyl derivatives exhibited improved selectivity against Mycobacterium smegmatis compared to their non-fluorinated counterparts . This enhanced activity is attributed to the balance between lipophilicity and hydrogen bonding capabilities of the difluoromethyl moiety.

Cytotoxic Effects

The cytotoxicity of fluorinated compounds has been a subject of interest in cancer research. Studies indicate that certain difluoromethylated naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 cells . The mechanism often involves inducing apoptosis through mitochondrial pathways, where the treatment alters protein expression levels related to cell survival and death .

Case Studies

Discussion

The biological activity of this compound appears promising based on initial findings regarding enzyme inhibition, antimicrobial properties, and cytotoxic effects. However, further research is necessary to elucidate specific mechanisms of action and to explore potential therapeutic applications.

Q & A

What are the key synthetic routes for 1-(Difluoromethyl)naphthalene-5-carboxaldehyde, and how are intermediates characterized?

Basic Research Focus

The synthesis typically involves fluorination of naphthalene derivatives or aldehyde functionalization. A common approach includes:

- Step 1 : Introducing the difluoromethyl group via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™ on a brominated naphthalene precursor.

- Step 2 : Directing aldehyde group installation at the 5-position using formylation reactions (e.g., Vilsmeier-Haack reaction).

Characterization : Confirm structural integrity using /-NMR to verify fluoromethyl group incorporation, FT-IR for aldehyde stretch (~1700 cm), and LC-MS for purity assessment .

How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

Basic Research Focus

The difluoromethyl (-CFH) group:

- Electronically : Exerts strong electron-withdrawing effects via inductive polarization, lowering the pKa of adjacent protons and altering redox behavior.

- Sterically : Introduces modest steric bulk, which can hinder rotational freedom in the naphthalene scaffold.

Methodological Analysis : Use density functional theory (DFT) to model electrostatic potential surfaces and compare with non-fluorinated analogs. Experimentally, assess solubility via octanol-water partitioning (logP) and thermal stability via differential scanning calorimetry (DSC) .

What experimental designs are recommended for assessing in vitro toxicity of this compound?

Advanced Research Focus

Study Design :

- Cell Models : Prioritize hepatic (HepG2) and pulmonary (A549) cell lines due to naphthalene derivatives’ known hepatotoxicity and respiratory effects .

- Dose Range : Include sub-cytotoxic (IC) to lethal (IC) concentrations, with exposure times ≥72 hours to capture delayed effects.

- Endpoints : Measure oxidative stress (ROS via DCFDA), mitochondrial dysfunction (JC-1 assay), and apoptosis (caspase-3/7 activity).

Risk of Bias Mitigation : Randomize dose allocation and use blinded analysis per Table C-7 guidelines .

How can conflicting data on environmental persistence of fluorinated naphthalenes be resolved?

Advanced Research Focus

Data Contradictions : Discrepancies in half-life (e.g., soil vs. aquatic systems) may arise from variable microbial activity or photodegradation rates.

Resolution Strategies :

- Controlled Microcosm Studies : Compare degradation under standardized light (UV-A/B), temperature (25°C), and microbial consortia (e.g., Pseudomonas spp.).

- Analytical Consistency : Use isotope dilution LC-MS/MS for quantification to minimize matrix interference .

Evidence Synthesis : Apply systematic review frameworks (e.g., PRISMA) to harmonize data from heterogeneous studies .

What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Focus

Docking Workflow :

Target Selection : Prioritize CYP1A1/2 and CYP2E1 isoforms, which metabolize polycyclic aromatics .

Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level.

Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER22) to identify key residues (e.g., Phe in CYP1A1) for hydrogen bonding or π-π stacking.

Validation : Cross-reference with in vitro CYP inhibition assays (fluorometric) to confirm computational predictions .

How do regulatory guidelines inform biomonitoring studies for occupational exposure?

Advanced Research Focus

Biomarker Selection : Monitor urinary 1- and 2-naphthol (hydroxylated metabolites) via GC-MS, adjusted for creatinine levels.

Sampling Protocol :

- Timing : Collect pre-shift (baseline) and post-shift samples to account for acute exposure.

- Cohort Design : Use prospective cohorts with ≥6-month follow-up to assess cumulative effects (Table C-6 risk criteria) .

Compliance : Align with OSHA Permissible Exposure Limits (PELs) for naphthalene (10 ppm TWA) and ATSDR Minimal Risk Levels (MRLs) .

What spectroscopic techniques differentiate polymorphic forms of this compound?

Advanced Research Focus

Techniques :

- PXRD : Identify crystalline vs. amorphous phases; characteristic peaks for the α-polymorph appear at 2θ = 12.3°, 15.7°.

- Solid-State NMR : Use -CP/MAS to distinguish hydrogen-bonding patterns in the aldehyde group.

- Raman Spectroscopy : Bands at 1600–1650 cm indicate π-π stacking variations in the naphthalene core.

Method Validation : Cross-correlate with DSC to link spectral features to thermal transitions (e.g., melting point shifts) .

How are structure-activity relationships (SARs) explored for fluorinated naphthalene derivatives?

Advanced Research Focus

SAR Framework :

Core Modifications : Compare 5-carboxaldehyde vs. 5-carboxylic acid derivatives in receptor binding (e.g., aryl hydrocarbon receptor).

Fluorine Positioning : Synthesize 1-(trifluoromethyl) and 1-chloro analogs to isolate electronic vs. steric effects.

Bioisosterism : Replace the aldehyde with a nitro group to assess impact on cellular uptake.

Data Integration : Multivariate analysis (PLS regression) to quantify contributions of logP, polar surface area, and dipole moment to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.